![molecular formula C21H30N4O7 B153812 [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate CAS No. 137057-57-9](/img/structure/B153812.png)
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology. It is a nucleoside analog that is used as a substrate for DNA and RNA synthesis, making it a valuable tool for studying the mechanisms of DNA replication and transcription.
Mecanismo De Acción
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate acts as a nucleoside analog, meaning that it mimics the structure of natural nucleosides in DNA and RNA. When incorporated into DNA or RNA, it can interfere with the normal replication and transcription processes, leading to the inhibition of viral replication or the promotion of plant growth.
Biochemical and Physiological Effects:
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus. It has also been shown to promote the growth and development of plants, making it a valuable tool in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a valuable tool for studying the mechanisms of DNA replication and transcription, as well as for genetic engineering and biotechnology research.
However, there are also some limitations to using [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate in lab experiments. It can be expensive to synthesize, and it may not be readily available in some laboratories. Additionally, it may have different effects on different organisms, making it difficult to generalize its effects.
Direcciones Futuras
There are several future directions for research on [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate. One area of research could focus on its potential applications as an antiviral agent, particularly in the treatment of herpes simplex virus and human immunodeficiency virus. Another area of research could focus on its potential applications in genetic engineering and biotechnology, particularly in the development of new DNA sequencing and synthesis methods.
Additionally, further research could be done on the mechanisms of action of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate, particularly in relation to its effects on different organisms and its potential side effects. This could help to better understand its potential applications and limitations in various fields.
Métodos De Síntesis
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate can be synthesized by several methods. One of the most commonly used methods is the nucleophilic substitution reaction between 6-methoxypurine and 2,3,5-tri-O-benzoyl-D-ribose, followed by acylation with pentanoic anhydride. Another method involves the condensation of 2,3,5-tri-O-benzoyl-D-ribose with 6-methoxypurine in the presence of a Lewis acid catalyst, followed by deprotection and acylation with pentanoic anhydride.
Aplicaciones Científicas De Investigación
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been extensively used in scientific research due to its potential applications in various fields. In medicine, it has been used as a substrate for DNA and RNA synthesis, making it a valuable tool for studying the mechanisms of DNA replication and transcription. It has also been used as an antiviral agent, as it inhibits the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus.
In agriculture, [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been used as a plant growth regulator, as it promotes the growth and development of plants. It has also been used as a pesticide, as it inhibits the growth of certain pests such as aphids and spider mites.
In biotechnology, [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been used as a substrate for DNA sequencing and synthesis, making it a valuable tool for genetic engineering and biotechnology research.
Propiedades
Número CAS |
137057-57-9 |
|---|---|
Nombre del producto |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate |
Fórmula molecular |
C21H30N4O7 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate |
InChI |
InChI=1S/C21H30N4O7/c1-4-6-8-14(27)31-17-13(10-26)30-21(18(17)32-15(28)9-7-5-2)25-12-24-16-19(25)22-11-23-20(16)29-3/h11-13,17-18,21,26H,4-10H2,1-3H3/t13-,17-,18+,21-/m1/s1 |
Clave InChI |
VVBJRAWVCCBYTM-BQSVUJTJSA-N |
SMILES isomérico |
CCCCC(=O)O[C@@H]1[C@H](O[C@H]([C@H]1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
SMILES |
CCCCC(=O)OC1C(OC(C1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
SMILES canónico |
CCCCC(=O)OC1C(OC(C1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



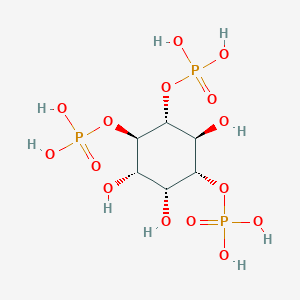
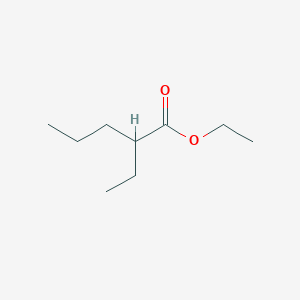
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)

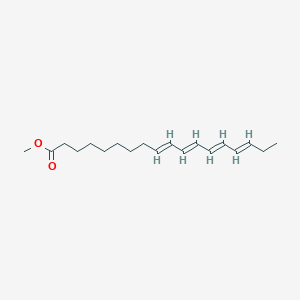
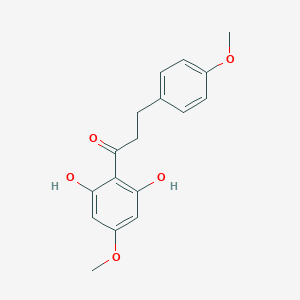


![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
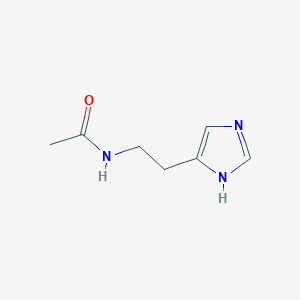
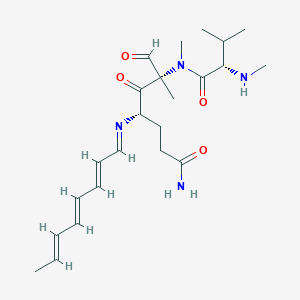

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
